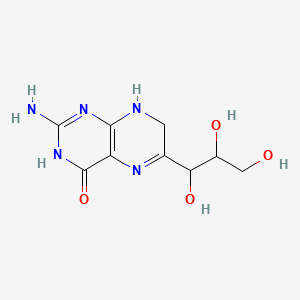
a 7,8-Dihydroneopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroneopterin is a biopterin derivative, a class of organic compounds that play a crucial role as coenzymes in various biological processes. It is synthesized in several parts of the body, including the pineal gland. This compound is structurally similar to neopterin, with hydrogenation at the C-7 and C-8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroneopterin typically involves the hydrogenation of neopterin. This process requires specific reaction conditions, including the use of a suitable catalyst (e.g., palladium on carbon) and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods: On an industrial scale, the production of 7,8-Dihydroneopterin involves large-scale hydrogenation reactors, where neopterin is converted to 7,8-Dihydroneopterin using hydrogen gas in the presence of a catalyst. The reaction is monitored to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroneopterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions typically use hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of 7,8-Dihydroneopterin can lead to the formation of neopterin.
Reduction: Further reduction can produce tetrahydrobiopterin (BH4).
Substitution: Substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
7,8-Dihydroneopterin has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a precursor in the synthesis of biopterin derivatives and in studying enzyme mechanisms.
Biology: It plays a role in the biosynthesis of tetrahydrobiopterin, an essential cofactor for various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in disorders related to biopterin metabolism.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemistry.
Mechanism of Action
The mechanism by which 7,8-Dihydroneopterin exerts its effects involves its role as an intermediate in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters.
Molecular Targets and Pathways:
Phenylalanine Hydroxylase: Converts phenylalanine to tyrosine.
Tyrosine Hydroxylase: Converts tyrosine to L-DOPA.
Tryptophan Hydroxylase: Converts tryptophan to 5-hydroxytryptophan.
Comparison with Similar Compounds
Neopterin: A precursor in the biosynthesis of 7,8-Dihydroneopterin.
Tetrahydrobiopterin (BH4): A downstream product in the biosynthesis pathway.
6-Pyruvoyltetrahydropterin: An intermediate in the biosynthesis of BH4.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
2-amino-6-(1,2,3-trihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFAMYNGGOTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988875 |
Source


|
| Record name | 1-(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6917-20-0 |
Source


|
| Record name | 1-(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
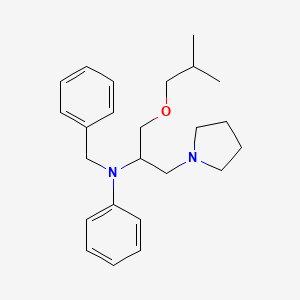

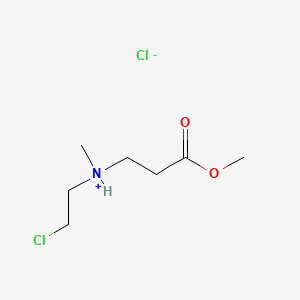
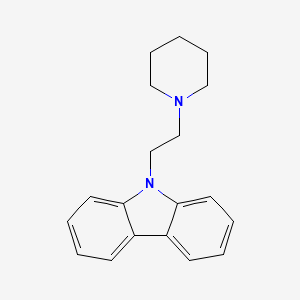
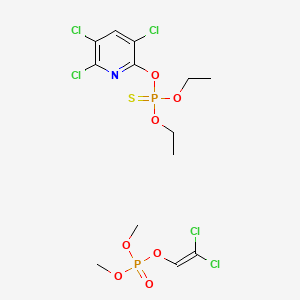
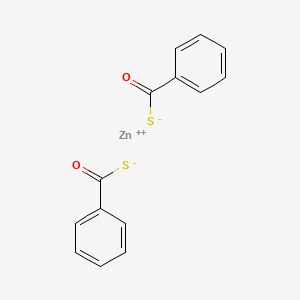
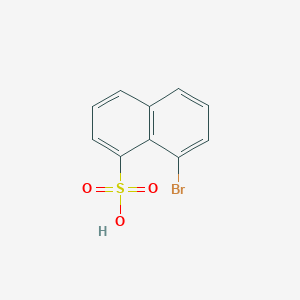
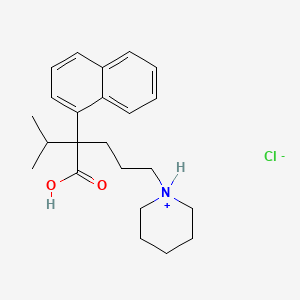
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
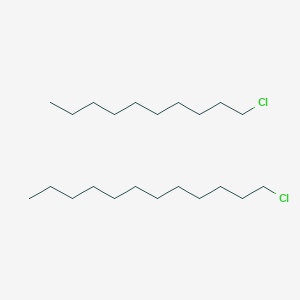
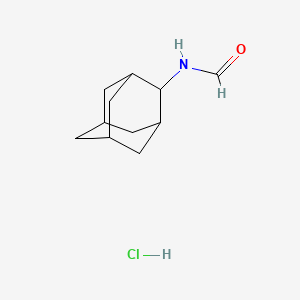
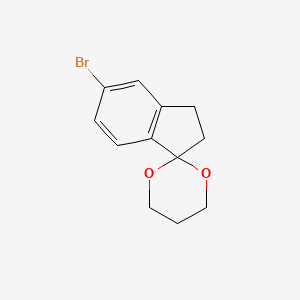
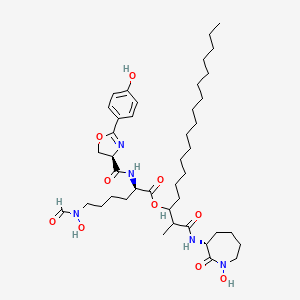
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
